molecular formula C4H5F2N3O2S B13511149 1-(difluoromethyl)-1H-pyrazole-4-sulfonamide CAS No. 1373668-85-9

1-(difluoromethyl)-1H-pyrazole-4-sulfonamide

Cat. No.: B13511149
CAS No.: 1373668-85-9
M. Wt: 197.17 g/mol
InChI Key: HOUJBEYZGVTUII-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-1H-pyrazole-4-sulfonamide is a chemical compound characterized by the presence of a pyrazole ring substituted with a difluoromethyl group and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(difluoromethyl)-1H-pyrazole-4-sulfonamide typically involves the introduction of the difluoromethyl group onto the pyrazole ring. One common method is the reaction of pyrazole derivatives with difluoromethylating agents under specific conditions. For instance, the use of difluorocarbene reagents has been reported to achieve the desired substitution .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as catalytic esterification and the use of cost-effective raw materials and solvents .

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethyl)-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce a variety of functionalized pyrazole derivatives .

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological pathways, leading to therapeutic effects in the case of drug development .

Comparison with Similar Compounds

Uniqueness: 1-(Difluoromethyl)-1H-pyrazole-4-sulfonamide is unique due to the presence of both the difluoromethyl and sulfonamide groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in various research applications .

Properties

CAS No.

1373668-85-9

Molecular Formula

C4H5F2N3O2S

Molecular Weight

197.17 g/mol

IUPAC Name

1-(difluoromethyl)pyrazole-4-sulfonamide

InChI

InChI=1S/C4H5F2N3O2S/c5-4(6)9-2-3(1-8-9)12(7,10)11/h1-2,4H,(H2,7,10,11)

InChI Key

HOUJBEYZGVTUII-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1C(F)F)S(=O)(=O)N

Origin of Product

United States

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